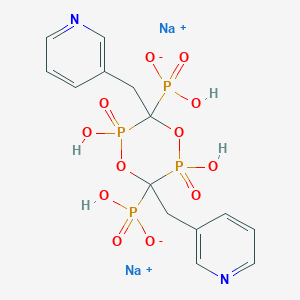
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is a fluorinated glucose analog.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt typically involves the fluorination of glucose derivatives. One common method includes the reaction of 2-deoxy-D-glucose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2-position . The resulting 2-deoxy-2-fluoro-D-glucose is then phosphorylated using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base to yield the 6-phosphate derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent glucose derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated glucose derivatives and their corresponding oxidized or reduced forms .
Scientific Research Applications
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme-substrate interactions and metabolic pathways.
Biology: Helps in understanding glucose metabolism and its regulation in cells.
Medicine: Utilized in positron emission tomography (PET) imaging to diagnose and monitor cancer.
Industry: Employed in the development of new diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by mimicking glucose and entering cells via glucose transporters. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose 6-phosphate. unlike glucose-6-phosphate, this compound cannot undergo further metabolism, leading to its accumulation in cells. This property is particularly useful in PET imaging, where the accumulation of the compound in cancer cells highlights areas of high metabolic activity .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-glucose 6-phosphate: Similar in structure but lacks the fluorine atom.
Fluorodeoxyglucose (18F): A radiolabeled version used in PET imaging.
2-Deoxy-2-fluoro-D-glucose: The non-phosphorylated form of the compound.
Uniqueness
2-Deoxy-2-fluoro-D-glucose 6-phosphate dipotassium salt is unique due to its combination of fluorination and phosphorylation, which enhances its stability and specificity in biochemical assays and medical imaging .
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R)-5-fluoro-2,3,4-trihydroxy-6-oxohexyl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FO8P.2K/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,9-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLAPZQGXJMGKS-FAOVPRGRSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)OP(=O)([O-])[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FK2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)






![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)


![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
